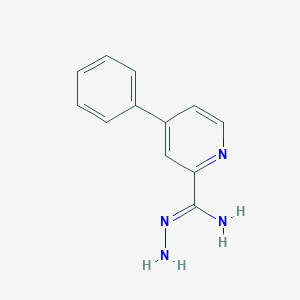
2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a phenyl group attached to a picolinic acid hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide typically involves the reaction of picolinic acid with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the hydrazide bond. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The phenyl group or other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenyl-picolinic acid
- 4-Phenyl-picolinimide
- 4-Phenyl-picolinylamine
Uniqueness
2-Pyridinecarboximidic acid, 4-phenyl-, hydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
Número CAS |
1019-80-3 |
|---|---|
Fórmula molecular |
C13H14N4O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
N'-amino-4-phenylpyridine-2-carboximidamide |
InChI |
InChI=1S/C12H12N4/c13-12(16-14)11-8-10(6-7-15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H2,13,16) |
Clave InChI |
NDKWVYKEXQBMOW-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC(=NC=C2)/C(=N/N)/N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C(=NN)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC=C2)C(=NN)N |
| 1019-80-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


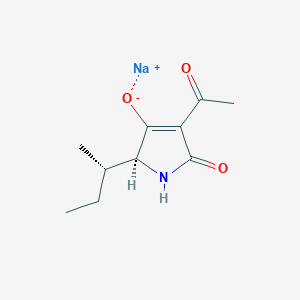
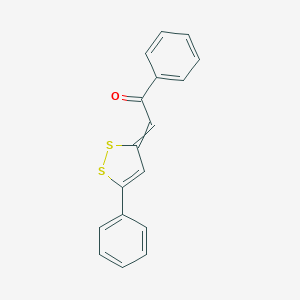
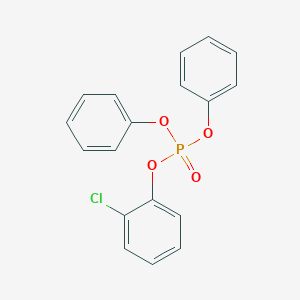
![[(5-Bromo-2-methoxyphenyl)sulfonyl]naphthylamine](/img/structure/B228961.png)
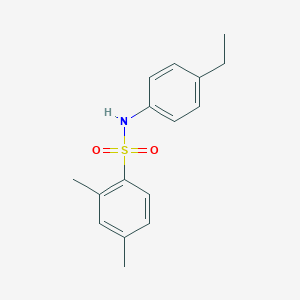
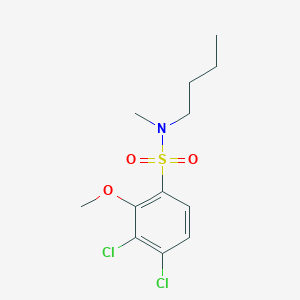
![Butyl[(4-methoxynaphthyl)sulfonyl]methylamine](/img/structure/B228971.png)
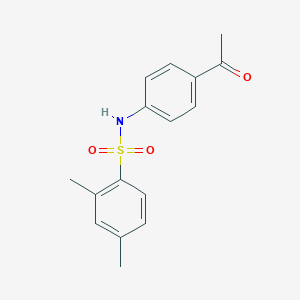
![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
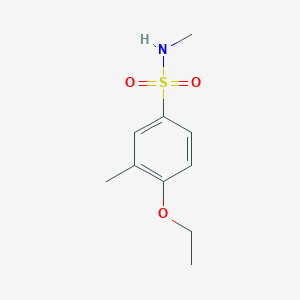
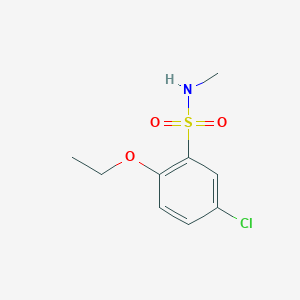
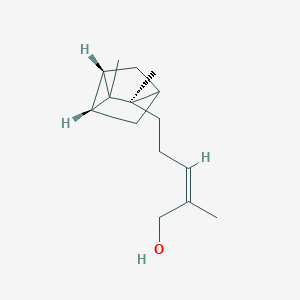
![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)
